molecular formula C23H19BrN2O4 B11304552 6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11304552
M. Wt: 467.3 g/mol
InChI Key: QUUNZMFYABRJAD-UHFFFAOYSA-N
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Description

6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include brominated quinoline and chromene derivatives. The reaction conditions may involve:

    Bromination: Introduction of the bromine atom into the quinoline ring.

    Condensation: Formation of the chromene ring through condensation reactions.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield reduced chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the quinoline moiety.

    N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom.

    6-bromo-N-(quinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the butoxy group.

Uniqueness

6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the bromine atom and the butoxyquinoline moiety, which may contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C23H19BrN2O4

Molecular Weight

467.3 g/mol

IUPAC Name

6-bromo-N-(8-butoxyquinolin-5-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H19BrN2O4/c1-2-3-11-29-20-9-7-17(15-5-4-10-25-22(15)20)26-23(28)21-13-18(27)16-12-14(24)6-8-19(16)30-21/h4-10,12-13H,2-3,11H2,1H3,(H,26,28)

InChI Key

QUUNZMFYABRJAD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br)C=CC=N2

Origin of Product

United States

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